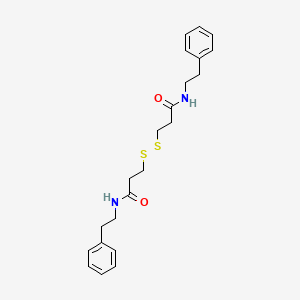
Propanamide, 3,3'-dithiobis[N-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-]: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a propanamide backbone with a dithiobis linkage and phenylethyl groups, making it an interesting subject for research in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-] typically involves the reaction of propanamide derivatives with dithiobis reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis linkage to thiol groups.
Substitution: The phenylethyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-] is studied for its potential as a cross-linking agent in protein chemistry. It can be used to stabilize protein structures and study protein-protein interactions.
Medicine: The compound’s ability to form stable linkages makes it a candidate for drug development, particularly in designing molecules that can target specific proteins or enzymes.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-] involves its ability to form covalent bonds with target molecules. The dithiobis linkage allows for the formation of disulfide bonds, which can stabilize or modify the structure of proteins and other biomolecules. This compound can interact with thiol groups in proteins, leading to cross-linking and stabilization of protein structures.
Comparison with Similar Compounds
Dithiobispropionimidate: Another compound with a similar dithiobis linkage but different substituents.
Dithiodipropionamide: Shares the dithiobis linkage but has different amide groups.
3,3’-Disulfanediyldipropanamide: Similar structure with variations in the substituents.
Uniqueness: Propanamide, 3,3’-dithiobis[N-(2-phenylethyl)-] is unique due to its specific combination of a propanamide backbone, dithiobis linkage, and phenylethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
33312-15-1 |
|---|---|
Molecular Formula |
C22H28N2O2S2 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
3-[[3-oxo-3-(2-phenylethylamino)propyl]disulfanyl]-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C22H28N2O2S2/c25-21(23-15-11-19-7-3-1-4-8-19)13-17-27-28-18-14-22(26)24-16-12-20-9-5-2-6-10-20/h1-10H,11-18H2,(H,23,25)(H,24,26) |
InChI Key |
ARMVIITUFSKTFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCSSCCC(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















